molecular formula C11H6Cl2N2 B3373917 4,8-Dichloro-6-methylquinoline-3-carbonitrile CAS No. 1016759-71-9

4,8-Dichloro-6-methylquinoline-3-carbonitrile

Cat. No.: B3373917
CAS No.: 1016759-71-9
M. Wt: 237.08 g/mol
InChI Key: BVAXVQNFACGCFY-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-methylquinoline-3-carbonitrile is a chemical compound belonging to the quinoline family. It is characterized by its molecular formula C11H6Cl2N2 and a molecular weight of 237.08 g/mol . This compound is notable for its unique structure, which includes two chlorine atoms and a nitrile group attached to a quinoline ring. It has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-6-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-3-formylquinoline with methylamine and subsequent chlorination can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-6-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4,8-Dichloro-6-methylquinoline-3-carbonitrile has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4,8-Dichloro-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In cancer research, it could interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dichloro-6-methylquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and nitrile group make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .

Properties

IUPAC Name

4,8-dichloro-6-methylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c1-6-2-8-10(13)7(4-14)5-15-11(8)9(12)3-6/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAXVQNFACGCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C(=C1)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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